molecular formula C9H14N2O B3354250 6-(tert-Butoxy)pyridin-3-amine CAS No. 58155-80-9

6-(tert-Butoxy)pyridin-3-amine

Cat. No.: B3354250
CAS No.: 58155-80-9
M. Wt: 166.22 g/mol
InChI Key: HRLHJWKMOMDDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Context within Functionalized Pyridine (B92270) Derivatives

The molecular architecture of 6-(tert-Butoxy)pyridin-3-amine is distinguished by a pyridine ring functionalized with two key substituents: a tert-butoxy (B1229062) group at the 6-position and an amine group at the 3-position. bldpharm.com The pyridine core, a six-membered aromatic heterocycle containing a nitrogen atom, is a common scaffold in a vast number of biologically active compounds and functional materials. openmedicinalchemistryjournal.com

The tert-butoxy group, a bulky alkyl ether, significantly influences the electronic properties and steric environment of the pyridine ring. It acts as an electron-donating group, which can modulate the reactivity of the ring in various chemical transformations. The steric bulk of the tert-butyl moiety can direct the regioselectivity of reactions, favoring certain positions for subsequent functionalization.

The primary amine group at the 3-position provides a nucleophilic center, making it a reactive handle for a wide range of chemical modifications. This amine can readily participate in reactions such as acylation, alkylation, and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The interplay between the electron-donating tert-butoxy group and the reactive amine group on the pyridine scaffold makes this compound a versatile and highly valuable intermediate.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 58155-80-9
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Appearance Solid
Storage Keep in dark place, inert atmosphere, room temperature

This data is compiled from multiple sources. bldpharm.comsigmaaldrich.com

Overview of its Significance as a Key Building Block in Advanced Chemical Synthesis

The strategic placement of the tert-butoxy and amine groups on the pyridine ring renders this compound a quintessential building block in the multi-step synthesis of more complex and high-value molecules. cymitquimica.com Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for the development of novel therapeutic agents.

Research has demonstrated the application of this compound in the synthesis of a variety of biologically active compounds. For instance, it has been utilized in the preparation of substituted pyridin-3-yl C-nucleosides. acs.orgnih.gov These are analogues of natural nucleosides and are of interest for their potential antiviral and anticancer properties. The synthesis involves a series of palladium-catalyzed cross-coupling reactions, aminations, and alkoxylations where the 6-(tert-butoxy)pyridin-3-yl moiety is a key structural component. acs.orgnih.gov

Furthermore, the amine functionality of this compound allows for its incorporation into larger molecular frameworks through the formation of amide, sulfonamide, or urea (B33335) linkages. These linkages are common in many drug candidates and approved pharmaceuticals. The tert-butoxy group can also be cleaved under specific conditions to reveal a hydroxyl group, providing another point for diversification and the synthesis of 6-hydroxypyridin-3-amine derivatives. acs.org

The versatility of this compound as a synthetic intermediate is highlighted by its role in the construction of various heterocyclic systems. The pyridine ring itself can be further elaborated, and the existing functional groups can be transformed to introduce additional complexity and functionality. This adaptability makes it a valuable tool for chemists engaged in the discovery and development of new chemical entities with desired properties.

Table 2: Examples of Compounds Synthesized Using this compound as a Precursor

Resulting Compound ClassSynthetic MethodologySignificanceReference
6-Substituted Pyridin-3-yl C-NucleosidesPalladium-catalyzed cross-coupling, amination, alkoxylationPotential antiviral and anticancer agents acs.orgnih.gov
Imidazo[1,2-a]pyridine derivativesMulti-component reactionsBiologically active scaffolds scispace.com
Thieno[2,3-c]pyridine derivativesCondensation and cyclization reactionsHeterocyclic compounds with potential therapeutic applications researchgate.net

This table provides a summary of research findings where this compound or its derivatives are key intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLHJWKMOMDDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What synthetic routes are commonly employed to prepare 6-(tert-Butoxy)pyridin-3-amine?

Methodological Answer:
The synthesis typically involves introducing the tert-butoxy group onto a pyridine scaffold. Key approaches include:

  • Nucleophilic Aromatic Substitution: Reacting 6-hydroxypyridin-3-amine with tert-butyl bromide or chloride under basic conditions (e.g., NaH in DMF or K₂CO₃ in DMSO) .
  • Pd-Catalyzed Coupling: Utilizing cross-coupling reactions (e.g., Buchwald-Hartwig amination) to install the tert-butoxy group, though this requires optimization of ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃) .
    Critical Parameters:
  • Purity of starting materials (e.g., 6-hydroxypyridin-3-amine).
  • Reaction temperature (often 80–120°C) and solvent polarity to favor substitution .

Basic: How do researchers confirm the structural identity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for tert-butyl protons (δ ~1.3 ppm, singlet) and pyridine aromatic protons (δ 6.5–8.5 ppm) .
    • ¹³C NMR: Signals for the tert-butyl carbon (δ ~28–30 ppm) and pyridine carbons.
  • Mass Spectrometry (MS): Molecular ion peak matching the molecular weight (C₉H₁₄N₂O, MW = 166.22 g/mol) .
  • HPLC: Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water gradient) .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:
The compound’s stability depends on:

  • pH Sensitivity: Degrades under strong acids (protonation of amine) or bases (cleavage of tert-butoxy group). Store in neutral buffers (pH 6–8) .
  • Light/Temperature: Light-sensitive; store in amber vials at –20°C for long-term stability .
    Validation: Monitor decomposition via TLC or HPLC over 24–72 hours under varying conditions .

Advanced: How can reaction yields for this compound synthesis be optimized?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands (e.g., BINAP) for coupling efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
    Case Study: A 20% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in a Pd-mediated coupling .

Advanced: What mechanistic insights explain the reactivity of this compound in medicinal chemistry?

Methodological Answer:
The tert-butoxy group influences:

  • Hydrogen Bonding: The oxygen atom acts as a hydrogen bond acceptor, enhancing target binding (e.g., kinase inhibitors) .
  • Steric Effects: The bulky tert-butyl group may block metabolic degradation, improving pharmacokinetics .
    Experimental Design:
  • Docking Studies: Compare binding affinities of tert-butoxy vs. methoxy analogs using AutoDock Vina.
  • SAR Analysis: Synthesize derivatives (e.g., 6-ethoxy or 6-fluoro analogs) to isolate electronic vs. steric contributions .

Advanced: How should researchers address contradictory biological activity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from:

  • Purity Discrepancies: Validate compound purity via HPLC and elemental analysis before biological assays .
  • Assay Conditions: Compare results under standardized protocols (e.g., cell line origin, incubation time).
    Case Study: Inconsistent IC₅₀ values for a kinase inhibitor were resolved by controlling DMSO concentration (<0.1% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(tert-Butoxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(tert-Butoxy)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.